molecular formula C11H11F3O2 B6312856 Methyl 2-methyl-3-(trifluoromethyl)phenylacetate CAS No. 1261852-37-2

Methyl 2-methyl-3-(trifluoromethyl)phenylacetate

Cat. No.: B6312856
CAS No.: 1261852-37-2
M. Wt: 232.20 g/mol
InChI Key: SYLGYKYGJQQYAS-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C11H11F3O2 and a molecular weight of 232.20 g/mol. It is commonly used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2-methyl-3-(trifluoromethyl)phenylacetate typically involves the reaction of methyl phenylacetate with trifluoromethylating agents under specific conditions. One common method includes the use of a trifluoromethylating reagent in the presence of a catalyst, followed by purification through distillation and condensation . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-methyl-3-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Methyl 2-methyl-3-(trifluoromethyl)phenylacetate is widely used in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Methyl 2-methyl-3-(trifluoromethyl)phenylacetate can be compared with similar compounds such as:

    Methyl 3-(trifluoromethyl)phenylacetate: Similar structure but lacks the additional methyl group, leading to different chemical properties and reactivity.

    Ethyl 3-(trifluoromethyl)phenylacetate: Similar structure with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

    Methyl 2-(trifluoromethyl)phenylacetate: Lacks the additional methyl group on the phenyl ring, resulting in different reactivity and applications.

These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-methyl-3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7-8(6-10(15)16-2)4-3-5-9(7)11(12,13)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLGYKYGJQQYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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